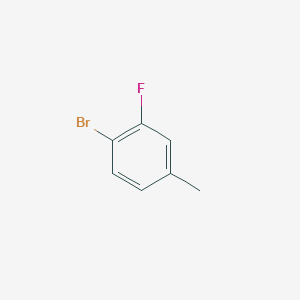

4-Bromo-3-fluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFNGVGRINFJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341466 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-74-4 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-fluorotoluene chemical structure and analysis

An In-Depth Technical Guide to 4-Bromo-3-fluorotoluene: Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 452-74-4), a critical fluorinated aromatic building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, and application, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic hydrocarbon whose value lies in the strategic placement of its functional groups.[1][2] The methyl group, the fluorine atom, and the bromine atom each offer distinct reactivity and properties, making the molecule a highly versatile intermediate.[2][3] The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular scaffolds.[3][4] Simultaneously, the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, which are critical considerations in the design of novel pharmaceuticals and agrochemicals.[3][5] This dual functionality makes it an indispensable tool for chemists aiming for precise structural control in their synthetic endeavors.[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties is foundational for its safe handling, storage, and application in reactions. This compound is a colorless to light yellow liquid.[1][6][7] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 452-74-4 | [1][8] |

| Molecular Formula | C₇H₆BrF | [1][8][9] |

| Molecular Weight | 189.02 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [1][6][8] |

| Density | 1.494 g/mL at 25 °C | [1][8] |

| Boiling Point | 95 °C at 50 mm Hg | [1][8] |

| Flash Point | 35 °C (95 °F) - closed cup | [1][8] |

| Refractive Index (n20/D) | 1.53 | [1][8] |

| Purity | Typically ≥98% | [1] |

Safety & Handling

This compound is classified as a flammable liquid and an irritant.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[7][11] Keep away from heat, sparks, and open flames.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][8][11] Keep containers tightly closed.[11][12]

Synthesis Pathway: A Multi-Step Approach

A common and documented route for synthesizing this compound starts from o-nitro-p-toluidine (Fast Red Base GL).[13][14] This multi-step synthesis is a classic example of manipulating functional groups on an aromatic ring through diazonium salt chemistry.

Synthesis Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Rationale Behind the Synthetic Strategy

-

Diazotization and Sandmeyer Reaction: The synthesis begins by converting the primary amine of o-nitro-p-toluidine into a diazonium salt. This is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group. The subsequent Sandmeyer reaction with cuprous bromide (CuBr) is a reliable method for introducing a bromine atom onto the ring at the position of the former amine.[13]

-

Reduction of the Nitro Group: The nitro group, having served its purpose by directing the initial substitution patterns, is now reduced to a primary amine. Common methods include catalytic hydrogenation or using metals like iron or tin in acidic conditions.[14] This step is critical as it sets up the molecule for the introduction of the fluorine atom.

-

Schiemann Reaction: The newly formed amine is subjected to another diazotization, this time in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed. This classic Schiemann reaction is one of the most effective methods for introducing a fluorine atom onto an aromatic ring.[13]

This sequence is logical because it leverages well-established, high-yielding reactions to install the substituents in the correct positions, controlling the regiochemistry at each step.

Comprehensive Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality standards required for research and development.

Analytical Workflow Diagram

Caption: Integrated workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and environment of each nucleus. Spectral data can be found on public databases.[10][15]

¹H NMR Analysis:

-

Expected Signals: The ¹H NMR spectrum will show a singlet for the methyl (CH₃) protons and a complex multiplet pattern for the three aromatic protons.

-

Causality: The splitting of the aromatic protons is governed by couplings to each other (ortho, meta) and, crucially, to the ¹⁹F nucleus. This H-F coupling is characteristic and helps confirm the relative positions of the substituents.

¹³C NMR Analysis:

-

Expected Signals: The spectrum will show seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons.

-

Causality: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon directly bonded to bromine (C-Br) will be shifted upfield compared to a standard aromatic carbon, while the carbon bonded to fluorine (C-F) will show a large one-bond C-F coupling constant (¹JCF), which is definitive evidence of the C-F bond.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more for good signal-to-noise.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for confirming molecular weight and assessing the purity of volatile compounds like this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak (M⁺).

-

Causality: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[10] This isotopic pattern is a definitive signature for a molecule containing one bromine atom. The top peak in the mass spectrum is often observed at m/z 109, corresponding to the loss of the bromine atom.[10]

-

Gas Chromatography (GC): Provides a purity profile. A high-purity sample will show a single major peak. The retention time is a characteristic property under specific GC conditions.[13]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: A standard GC-MS system.

-

GC Parameters:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the peak area in the total ion chromatogram (TIC) to determine purity (Area %). Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and verify the characteristic Br isotopic pattern.[10][16]

Infrared (IR) Spectroscopy

FTIR provides a "fingerprint" of the molecule by identifying its functional groups and bond vibrations.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, from CH₃): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-F stretching: A strong band typically in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically ~500-650 cm⁻¹.

-

-

Causality: The presence and position of these bands confirm the existence of the aromatic ring, the methyl group, and the carbon-halogen bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop between two salt plates (NaCl or KBr) to form a thin film (neat analysis).

-

Instrument: A standard FTIR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Collect a background spectrum of the clean salt plates first, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance spectrum.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable starting material in several high-value applications.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity.[1][2] For example, it has been used in the synthesis of S-trityl-L-cysteine based inhibitors that exhibit potent antitumor activity in lung cancer models.[8][14] The fluorine atom can enhance drug properties like metabolic stability and binding affinity.[3]

-

Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorine and bromine can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[2]

-

Materials Science: The compound can be used in the synthesis of specialized polymers and liquid crystals, where its electronic properties can be leveraged to create materials with specific optical or conductive characteristics.[2][7]

References

- Exploring this compound: A Versatile Chemical Intermedi

- Cas 452-74-4, this compound. (n.d.). LookChem. [Link]

- This compound. (n.d.). INDOFINE Chemical Company, Inc.[Link]

- Tao, Z. (2007). Synthesis of 4-chloro-3-fluorotoluene and this compound.

- This compound: Properties, Applications, and Sourcing Guide. (n.d.). Autech. [Link]

- Mastering Organic Synthesis with this compound: A Key Building Block. (n.d.). Autech. [Link]

- Exploring the Chemical Reactivity and Applications of this compound. (2025). Autech. [Link]

- This compound. (n.d.). PubChem. [Link]

- The Role of Fluorinated Aromatics like this compound in Advanced Chemistry. (2025). Autech. [Link]

- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualit

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. China this compoundï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. Cas 452-74-4,this compound | lookchem [lookchem.com]

- 9. This compound | 452-74-4 | INDOFINE Chemical Company [indofinechemical.com]

- 10. This compound | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 452-74-4 | TCI AMERICA [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 452-74-4 [chemicalbook.com]

- 15. This compound(452-74-4) 1H NMR spectrum [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Properties, Synthesis, and Applications

A Note on Chemical Identification: While the topic of this guide is 4-Amino-2-chlorobenzonitrile, it is important to clarify a potential point of confusion regarding its CAS number. The CAS number 452-74-4 is correctly assigned to 4-Bromo-3-fluorotoluene.[1][2][3][4][5][6][7] The correct CAS number for 4-Amino-2-chlorobenzonitrile is 20925-27-3 .[8][9][10][11][12] This guide will focus exclusively on the properties and applications of 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3).

Introduction

4-Amino-2-chlorobenzonitrile is a versatile trifunctional aromatic compound featuring amino, chloro, and nitrile groups.[8] This unique combination of reactive sites makes it a highly valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and other functional materials.[8][13] Its derivatives have shown a wide range of biological activities, including potential antiviral, antibacterial, and anticancer properties.[8] This guide provides a comprehensive overview of the key technical aspects of 4-Amino-2-chlorobenzonitrile, tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Amino-2-chlorobenzonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂ | [9][10][11][12] |

| Molecular Weight | 152.58 g/mol | [9][10][11] |

| Appearance | White to yellow or pale brown crystalline powder or lumps | [9][14][15] |

| Melting Point | 116-118 °C | [10] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [16] |

| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [10][11][12] |

| SMILES | Nc1ccc(C#N)c(Cl)c1 | [10][12] |

Synthesis and Purification

The synthesis of 4-Amino-2-chlorobenzonitrile can be achieved through various routes, with the choice often depending on the starting materials, desired scale, and reaction conditions. One common and effective laboratory-scale method involves the reduction of 2-chloro-4-nitrobenzonitrile.

Synthesis via Reduction of 2-chloro-4-nitrobenzonitrile

This method provides a high yield of the desired product. A detailed protocol is provided below.

Reaction Scheme:

Figure 1: Synthesis of 4-Amino-2-chlorobenzonitrile.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[17]

-

Addition of Starting Material: While stirring and maintaining the temperature below 30°C with external cooling, add 2-chloro-4-nitrobenzonitrile in portions to the stannous chloride solution.[17]

-

Reaction: Continue stirring the resulting yellow slurry for 2-3 hours at room temperature.[17]

-

Work-up: Add excess hydrochloric acid, followed by a 40% sodium hydroxide solution until the mixture is alkaline. Maintain the temperature at approximately 25°C with cooling.[17]

-

Isolation: Allow the mixture to stand for about 30 minutes, then filter the crude product and wash it with water until it is free from alkali.[17]

-

Purification: Recrystallize the crude product from an ether/hexane mixture to obtain purified 4-Amino-2-chlorobenzonitrile. Further recrystallization from water can be performed if necessary.[17]

An alternative method involves the use of hydrazine monohydrate for the reduction of 2-chloro-4-nitrobenzonitrile, which has been reported to yield the product in 78% yield.[18]

Applications in Research and Drug Development

The trifunctional nature of 4-Amino-2-chlorobenzonitrile makes it a versatile intermediate in the synthesis of a wide array of compounds with significant biological activities.

Pharmaceutical Intermediate

4-Amino-2-chlorobenzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds.[8] Its derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: It has been used in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase.[8]

-

Antiviral and Antibacterial Agents: The compound has been implicated in the creation of novel antiviral and antibacterial agents.[8]

-

Anticancer Agents: Its derivatives have been explored for the development of treatments for cancer.[8]

-

Antimalarial Agents: It has been used in the synthesis of compounds with potential antimalarial properties.[8]

The presence of the amino group allows for derivatization through acylation, alkylation, or diazotization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, offering a rich platform for medicinal chemists.[13]

Agrochemicals

In the agrochemical industry, 4-Amino-2-chlorobenzonitrile serves as an intermediate in the formulation of various products, including herbicides, pesticides, and fungicides.[8][19]

Dyes and Pigments

The amino group in 4-Amino-2-chlorobenzonitrile allows it to participate in diazotization and azo coupling reactions, which are fundamental processes in the synthesis of a diverse range of dyes and pigments.[8]

Illustrative Role in Synthesis:

Figure 2: Applications of 4-Amino-2-chlorobenzonitrile.

Spectroscopic Data Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of 4-Amino-2-chlorobenzonitrile. While a comprehensive spectral analysis is beyond the scope of this guide, a summary of expected key spectral features is provided below. For a detailed protocol on acquiring such data, refer to standard spectroscopic techniques.[20]

| Technique | Key Expected Features |

| ¹H NMR | Aromatic protons with characteristic splitting patterns, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (-C≡N), and the carbon atoms attached to the amino and chloro groups. |

| IR Spectroscopy | Characteristic stretching vibrations for the amino N-H bonds (around 3300-3500 cm⁻¹), the nitrile C≡N triple bond (around 2200-2250 cm⁻¹), and C-Cl bond.[21] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.58 m/z), along with characteristic fragmentation patterns. |

Safety and Handling

4-Amino-2-chlorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: Toxic if swallowed and harmful in contact with skin.[9][22]

-

Irritation: Causes skin irritation and may cause respiratory irritation.[23]

-

Allergic Reaction: May cause an allergic skin reaction.[9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in a poorly ventilated area or when dust is generated.[23]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[23]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Flush eyes with water as a precaution.[9]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9]

-

Disposal: Dispose of this material and its container at a hazardous or special waste collection point.[9]

References

- Home Sunshine Pharma. (n.d.). 3-Fluoro-4-bromotoluene CAS 452-74-4.

- Google Patents. (1973). US3742014A - Preparation of benzonitriles.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.

- Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 452-74-4 this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, 4-Amino-2-chlorobenzonitrile.

- Global Substance Registration System. (n.d.). 4-AMINO-2-CHLOROBENZONITRILE.

- Malaysian Journal of Analytical Sciences. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.

- NIST. (n.d.). Benzonitrile, 4-chloro-.

- Molecules. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13391, 2-Chlorobenzonitrile.

- Wikipedia. (n.d.). 4-Chlorobenzonitrile.

- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice.

Sources

- 1. CAS 452-74-4 | 1700-B-43 | MDL MFCD00040940 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 3-Fluoro-4-bromotoluene CAS 452-74-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 452-74-4 | CAS DataBase [m.chemicalbook.com]

- 4. This compound 98 452-74-4 [sigmaaldrich.com]

- 5. 452-74-4|1-Bromo-2-fluoro-4-methylbenzene|BLD Pharm [bldpharm.com]

- 6. 452-74-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. nexconn.com [nexconn.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 4-Amino-2-chlorobenzonitrile, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. 443880100 [thermofisher.com]

- 16. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. 4-Chlorobenzonitrile [anshulchemicals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. aksci.com [aksci.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-3-fluorotoluene

Introduction

4-Bromo-3-fluorotoluene is a halogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its disubstituted toluene structure, featuring both bromine and fluorine atoms, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in organic synthesis and drug development to ensure reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₇H₆BrF, dictates its interaction with various spectroscopic techniques. The presence of a bromine atom, with its characteristic isotopic distribution, and a fluorine atom, with its strong electronegativity and spin coupling, significantly influences the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the positions of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Table 1: ¹H NMR Spectral Data for this compound [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t | 1H | H-5 |

| ~7.05 | dd | 1H | H-6 |

| ~6.85 | d | 1H | H-2 |

| 2.30 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The singlet at approximately 2.30 ppm with an integration of 3H is characteristic of the methyl (-CH₃) protons.

-

The aromatic region (6.5-8.0 ppm) displays three distinct signals, confirming the trisubstituted nature of the benzene ring.[3]

-

The downfield triplet at ~7.35 ppm is assigned to H-5, which is coupled to both H-6 and H-2 (ortho and meta coupling, respectively).

-

The doublet of doublets at ~7.05 ppm corresponds to H-6, showing coupling to H-5 (ortho) and H-2 (meta).

-

The upfield doublet at ~6.85 ppm is assigned to H-2, which is coupled to H-6 (meta coupling). The electronegative fluorine atom at the adjacent position (C-3) influences its chemical shift.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

-

Processing: Apply a Fourier transform and reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: ¹³C NMR Spectral Data for this compound [4]

| Chemical Shift (ppm) | Assignment |

| ~159 (d) | C-3 |

| ~139 (d) | C-4 |

| ~132 | C-1 |

| ~128 | C-5 |

| ~125 (d) | C-6 |

| ~115 (d) | C-2 |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

The signal at ~20 ppm is attributed to the methyl carbon.

-

The aromatic region shows six signals, with some exhibiting splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling).

-

The carbon directly bonded to the highly electronegative fluorine atom (C-3) appears at a downfield chemical shift of approximately 159 ppm and shows a large one-bond coupling constant (¹JCF).

-

The carbon bearing the bromine atom (C-4) is also shifted downfield to around 139 ppm and may exhibit a smaller coupling to fluorine.

-

The remaining aromatic carbon signals are assigned based on substituent effects and C-F coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorptions for the aromatic ring, C-H bonds, and the C-Br and C-F bonds.

Experimental Protocol: IR Spectroscopy (Neat)

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: Acquire the spectrum and identify the major absorption bands.

Table 3: IR Spectral Data for this compound [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-Br stretch |

| 900-675 | Strong | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

The absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring.[6]

-

The bands between 2950 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

-

Strong absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

-

A strong band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration.

-

The C-Br stretching vibration is expected to appear as a strong band around 1050 cm⁻¹.

-

The region between 900 and 675 cm⁻¹ will contain strong bands corresponding to the out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Ionization and Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

-

Table 4: Mass Spectrometry Data for this compound [5]

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion) |

| 109 | High | [M - Br]⁺ |

| 108 | Medium | [M - Br - H]⁺ |

| 83 | Medium | [C₆H₅]⁺ fragment |

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺) will appear as a doublet at m/z 188 and 190 with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

-

The base peak is often observed at m/z 109, corresponding to the loss of the bromine radical from the molecular ion ([M - Br]⁺). This fragmentation is favorable due to the relative stability of the resulting fluorotolyl cation.

-

A subsequent loss of a hydrogen atom from the [M - Br]⁺ fragment can lead to the peak at m/z 108.

-

Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 83.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a robust and self-validating system for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the substitution pattern and electronic environment of the molecule, while IR spectroscopy identifies the key functional groups. Mass spectrometry unequivocally determines the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this important synthetic intermediate.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

- LibreTexts. Interpretation of mass spectra.

- LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- The Royal Society of Chemistry. Supporting Information.

- LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- INDOFINE Chemical Company, Inc. This compound | 452-74-4.

- NPTEL. 13C NMR spectroscopy • Chemical shift.

- LibreTexts. Interpreting C-13 NMR Spectra.

- ICT Prague. Table of Characteristic IR Absorptions.

- Michigan State University. Infrared Spectroscopy.

- PubChemLite. This compound (C7H6BrF).

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. 4-Bromo-2-fluorotoluene. National Center for Biotechnology Information.

- Master Organic Chemistry. 13-C NMR - How Many Signals.

Sources

- 1. This compound CAS#: 452-74-4 [m.chemicalbook.com]

- 2. This compound(452-74-4) 1H NMR [m.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound(452-74-4) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

Foreword: Navigating the Solvent Landscape for a Key Synthetic Building Block

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical synthesis, the selection of an appropriate solvent system is a critical decision that profoundly impacts reaction kinetics, product purity, and process scalability. This compound, a halogenated aromatic compound, serves as a versatile intermediate in the synthesis of a multitude of complex molecules.[1] Its unique substitution pattern offers multiple reaction sites, making it a valuable building block for medicinal chemists and process development scientists. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization.

This technical guide moves beyond a simple compilation of data. It is designed to provide researchers and drug development professionals with a foundational understanding of the principles governing the solubility of this compound, alongside practical, field-proven methodologies for its quantitative determination. The narrative will delve into the "why" behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible solubility data.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆BrF | [2][3] |

| Molecular Weight | 189.02 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Density | 1.494 g/mL at 25 °C | [4] |

| Boiling Point | 95 °C at 50 mmHg | [4] |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Refractive Index | n20/D 1.53 | [4] |

| Water Solubility | Poorly soluble in cold water | [4] |

The molecular structure of this compound, featuring a substituted aromatic ring, is key to its solubility profile. The bromine and fluorine atoms introduce polarity to the molecule, while the toluene backbone retains a significant nonpolar character. This duality suggests that its solubility will be highly dependent on the nature of the organic solvent.

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[5] Dissolution is a thermodynamic process governed by the Gibbs free energy of mixing. For a solute to dissolve in a solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[6] The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the dominant forces in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).

This compound is a polar molecule, and therefore, its solubility is expected to be favored in solvents that can engage in dipole-dipole interactions.

A Predictive Framework: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool.[7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The nonpolar toluene backbone of the solute will interact favorably with nonpolar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | High | These solvents have significant dipole moments that can effectively solvate the polar C-Br and C-F bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While these solvents can engage in dipole-dipole interactions, the strong hydrogen bonding network of the solvent may be only partially disrupted to accommodate the solute. |

A Validated Protocol for the Experimental Determination of Solubility

While predictive models are useful for initial screening, accurate quantitative solubility data must be determined experimentally. The equilibrium shake-flask method is the gold standard for this purpose due to its reliability and reproducibility.[10][11]

The Causality Behind the Shake-Flask Method

This method is designed to achieve a state of thermodynamic equilibrium between the undissolved solute and a saturated solution. Continuous agitation ensures that the maximum amount of solute dissolves, and a subsequent separation step allows for the accurate quantification of the dissolved portion.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration. b. Accurately add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to a constant, ambient temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for initial settling of the undissolved solute. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved this compound. c. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining undissolved microdroplets.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[12] c. Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety and Handling of this compound

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a flammable liquid and an irritant.[4][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Interpreting Solubility Data: A Logical Framework

The experimentally determined solubility data should be systematically analyzed in conjunction with the properties of the solvents.

Caption: Relationship between solute/solvent properties and solubility.

By correlating the quantitative solubility data with solvent parameters such as polarity index and dielectric constant, researchers can develop a deeper understanding of the dissolution mechanism. This knowledge is invaluable for selecting optimal solvents for synthesis, purification (e.g., crystallization), and formulation.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers and drug development professionals are empowered to generate the precise data needed to advance their scientific endeavors. The judicious selection of solvents, guided by the principles and methods outlined herein, is a critical step towards the successful and efficient development of new chemical entities.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.

- Green, W. H., et al. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Vermeire, F., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Jouyban, A. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Vermeire, F., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Vermeire, F., & Green, W. H. (n.d.).

- Xinchem. (n.d.). China this compound(CAS# 452-74-4) Manufacturer and Supplier.

- Ghavami, R. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

- Hansen Solubility Parameters. (n.d.).

- Le, T., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Vertex AI Search. (n.d.).

- Le, T., et al. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Solubility of Things. (n.d.).

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). This compound 98 452-74-4.

- ACS Publications - American Chemical Society. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.

- Polymer Chemistry (RSC Publishing). (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films.

- Guidechem. (n.d.). This compound 452-74-4 wiki.

- Fisher Scientific. (n.d.).

- ChemicalBook. (2025, September 25). This compound | 452-74-4.

- TCI AMERICA. (n.d.). This compound 452-74-4.

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- Lund University Publications. (n.d.).

- ResearchGate. (2025, August 6). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- Scribd. (n.d.). Solubility Measurement Techniques.

- Experiment 4 Solubility of a Salt. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 98 452-74-4.

- Scitechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- ChemRxiv. (2025, October 30). An Ensemble Model for Molecular Solubility Prediction Across Aqueous and Organic Solvents.

- ResearchGate. (n.d.). Some software programs for aqueous solubility prediction of organic chemicals.

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

- Solubility of Things. (n.d.). 1-Bromo-4-fluorobenzene.

- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.

- (2023, August 31). Solubility of Organic Compounds.

- (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?

- YouTube. (2014, March 3). ES: The Solubility of the Halogens.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Properties of Solvents Used in Organic Chemistry. (n.d.).

- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents.

Sources

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 452-74-4 [chemicalbook.com]

- 4. China this compoundï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-3-fluorotoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Hazard Profile

4-Bromo-3-fluorotoluene (CAS No. 452-74-4) is a halogenated aromatic compound widely utilized as a versatile building block in organic and pharmaceutical synthesis.[1][2] Its unique molecular structure, featuring both bromine and fluorine substituents on a toluene backbone, provides a reactive platform for constructing complex molecules, including potent antitumor agents.[3][4][5] While its utility is significant, the inherent chemical properties of this compound necessitate a robust and informed approach to its handling, storage, and disposal.

This guide provides a technical framework for managing the risks associated with this compound. It is predicated on the principle of a self-validating safety system, where an understanding of the chemical's properties informs every handling decision. The primary hazards are its flammability and its irritant properties affecting the skin, eyes, and respiratory system.[6] Adherence to the protocols outlined herein is critical for ensuring personnel safety and maintaining experimental integrity.

| Property / Hazard Identifier | Value / Classification | Source(s) |

| CAS Number | 452-74-4 | |

| Molecular Formula | C₇H₆BrF | [1] |

| Molecular Weight | 189.02 g/mol | [6] |

| Appearance | Colorless to light yellow transparent liquid | [1][7][8] |

| Density | 1.494 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C at 50 mmHg | [1] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

| GHS Hazard Class | Flammable Liquid, Category 3 | [6][9] |

| Skin Irritation, Category 2 | [6][9] | |

| Serious Eye Irritation, Category 2 | [6][9] | |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | [6][9] | |

| Hazard Statements | H226: Flammable liquid and vapor | [6][10] |

| H315: Causes skin irritation | [6] | |

| H319: Causes serious eye irritation | [6] | |

| H335: May cause respiratory irritation | [6] | |

| UN Number | UN1993 | [1][9] |

Section 2: The Chemistry of Risk - Understanding Causality

A foundational understanding of why this compound is hazardous is paramount for its safe manipulation. The risk profile is not arbitrary; it is a direct consequence of its molecular structure.

-

Flammability: With a flash point of 35°C (95°F), the compound is classified as a flammable liquid.[1] This is primarily due to the toluene backbone, a volatile aromatic hydrocarbon. The vapors can form explosive mixtures with air and may travel a considerable distance to a source of ignition and flash back.[9][11] Consequently, all work must be conducted away from open flames, sparks, and hot surfaces.[9]

-

Irritant Properties: The compound is a known irritant to the skin, eyes, and respiratory system.[6][7] This is a common trait among halogenated aromatic compounds. Direct contact can cause inflammation and irritation. Inhalation of vapors can irritate the mucous membranes and respiratory tract, underscoring the need for robust ventilation.[7][9]

-

Reactivity: The bromine atom on the aromatic ring is a key functional group for synthetic transformations, often participating in metal-catalyzed cross-coupling reactions.[3] While this reactivity is desirable for synthesis, it also means the compound can react with incompatible materials, such as strong oxidizing agents.[9] Such contact must be strictly avoided to prevent vigorous, potentially hazardous reactions.

Section 3: The Self-Validating Safety Protocol - A Multi-Layered Approach

A robust safety program is a holistic system. The following sections are organized according to the hierarchy of controls, a framework that prioritizes the most effective safety measures.

Caption: Hierarchy of Controls adapted for laboratory use.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. They are the most critical component of safe handling.

-

Ventilation: All manipulations of this compound must be performed within a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors in the laboratory.[7][9]

-

Ignition Source Control: Use of explosion-proof electrical equipment for ventilation and lighting is mandatory.[9][10] All equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[9][10] Only non-sparking tools should be used when handling containers.[9][11]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

| Body Part | Required PPE | Specifications and Best Practices | Source(s) |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing. | [9][13] |

| Hands | Chemical-Resistant Gloves | Double-layered nitrile gloves are suitable for incidental contact. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be changed immediately upon contamination. | [7][12][13] |

| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat made of an appropriate chemical-resistant material is required. | [13] |

| Respiratory | As needed based on risk assessment | Work in a fume hood negates the need for routine respiratory protection. For spill cleanup or in case of ventilation failure, a respirator with a type ABEK (EN14387) filter is required. | |

| Feet | Closed-toe Shoes | Perforated shoes or sandals are prohibited. Footwear should be made of a non-porous material. | [12] |

Standard Operating Procedures (SOPs): From Benchtop to Storage

Administrative controls, such as SOPs, ensure consistent and safe practices.

Protocol: Safe Weighing and Transfer

-

Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.

-

Grounding: Ground and bond the source container and the receiving vessel to prevent static discharge.[9]

-

Transfer: Perform all transfers of the liquid within the fume hood. Use a pipette or a funnel to minimize the risk of splashing.

-

Sealing: Immediately and tightly seal both the source and receiving containers after the transfer is complete.[9][14]

-

Decontamination: Clean any minor drips within the fume hood immediately with a suitable absorbent material.

-

Storage: Return the main container to a designated flammables storage cabinet, away from heat and incompatible materials.[7][14]

Section 4: Emergency Response & Decontamination

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Caption: Decision tree for responding to a spill of this compound.

Spill Management Protocol

In the event of a spill, follow the decision tree above. For any minor spill that you are trained to handle:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Eliminate Ignition Sources: Remove all heat, sparks, and flames from the area.[9][11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[11][15]

-

Decontamination: Clean the spill area thoroughly.

First Aid for Exposures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[7][9][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[9][10]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Fire Suppression

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10]

-

Hazards: Vapors are heavier than air and may form explosive mixtures.[9] Containers may explode when heated.[9][11] Firefighting will produce hazardous decomposition products, including carbon monoxide, carbon dioxide, hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[9][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Section 5: Waste Disposal & Environmental Stewardship

Proper disposal is a critical safety and environmental responsibility.

-

Waste Segregation: All waste contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]

-

Disposal Procedure: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations for hazardous chemical waste.[9][10][13]

Section 6: Conclusion

This compound is an invaluable reagent in modern chemical and pharmaceutical development. Its hazardous properties, however, demand a disciplined and knowledgeable approach to its handling. By integrating a deep understanding of its chemical nature with strict adherence to engineering controls, personal protective equipment, and established protocols, researchers can safely harness its synthetic potential. A proactive culture of safety is not a barrier to innovation; it is the foundation upon which successful and responsible science is built.

References

- Vertex AI Search. (n.d.). Exploring this compound: A Versatile Chemical Intermediate.

- Vertex AI Search. (2025, October 27). Exploring the Chemical Reactivity and Applications of this compound.

- Xinchem. (n.d.). China this compound(CAS# 452-74-4) Manufacturer and Supplier.

- Sigma-Aldrich. (n.d.). This compound 98 452-74-4.

- Vertex AI Search. (n.d.). This compound: Properties, Applications, and Sourcing Guide.

- Guidechem. (n.d.). This compound 452-74-4 wiki.

- Jinan Qinmu Fine Chemical Co., Ltd. (n.d.). This compound CAS No.:452-74-4.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - this compound.

- PubChem. (2026, January 3). This compound.

- TCI AMERICA. (n.d.). This compound 452-74-4.

- Vertex AI Search. (n.d.). Mastering Organic Synthesis with this compound: A Key Building Block.

- Vertex AI Search. (2025, October 10). The Role of Fluorinated Aromatics like this compound in Advanced Chemistry.

- Benchchem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.

- Vertex AI Search. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). This compound CAS#: 452-74-4.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,Bromo-3,5-difluorobenzene.

- ChemicalBook. (2025, September 25). This compound.

- Ruifu Chemical. (n.d.). 4-Bromo-2-Fluorotoluene CAS 51436-99-8 Purity ≥99.0% (GC).

- Sigma-Aldrich. (n.d.). This compound 98 452-74-4.

- Synquest Labs. (2017, January 27). 1-Bromo-3-fluorobenzene Safety Data Sheet.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 452-74-4 [m.chemicalbook.com]

- 5. This compound | 452-74-4 [chemicalbook.com]

- 6. This compound | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China this compoundï¼CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 452-74-4 | TCI AMERICA [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Manufacture this compound CAS No.:452-74-4 [qinmuchem.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Building Block for Complex Synthesis

4-Bromo-3-fluorotoluene, a halogenated aromatic hydrocarbon, has emerged as a critical intermediate in the landscape of modern organic synthesis.[1] Its strategic placement of bromine and fluorine atoms on the toluene scaffold provides a versatile platform for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2] The differential reactivity of the C-Br bond, amenable to a host of cross-coupling reactions, and the modulating electronic influence of the fluorine atom, offer chemists a powerful tool for the synthesis of novel bioactive compounds and functional materials.[3]

This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard MSDS to offer insights into its safe handling, reactivity, and application. The information presented herein is intended to empower researchers to not only handle this reagent with the utmost safety but also to strategically leverage its chemical properties in the design and execution of innovative synthetic strategies.

Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] A summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆BrF | |

| Molecular Weight | 189.02 g/mol | |

| CAS Number | 452-74-4 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 95 °C at 50 mmHg | |

| Density | 1.494 g/mL at 25 °C | |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Refractive Index | n20/D 1.53 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is crucial for implementing appropriate safety measures.

The compound is a flammable liquid and vapor.[4] It is also a skin and eye irritant and may cause respiratory irritation.[4]

GHS Pictograms:

Signal Word: Warning

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

GHS Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P235: Store in a well-ventilated place. Keep cool.[2]

Section 3: Toxicological Profile: A Call for Caution

Given the absence of detailed toxicological studies, a precautionary approach is warranted. The toxicity of halogenated toluenes can vary, but they are generally considered to have the potential for systemic effects, including impacts on the central nervous system, liver, and kidneys upon prolonged or high-dose exposure.[5] Therefore, all handling procedures should be designed to minimize exposure through all routes: inhalation, skin contact, and ingestion.

Section 4: Safe Handling and Storage Protocols

The inherent hazards of this compound necessitate strict adherence to safe handling and storage protocols. The following guidelines are based on established best practices for handling flammable and irritant chemicals.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure.

Engineering Controls and Work Practices

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the work area.[1]

-

Static Discharge: Take precautionary measures against static discharge. Ensure proper grounding of all equipment.[2]

-

Handling: Avoid direct contact with the skin and eyes. Use appropriate, clean, and dry glassware.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

-

Keep away from oxidizing agents and sources of ignition.[2]

-

The recommended storage temperature is in a flammables area.

Section 5: Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure.

In Case of Fire:

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[2]

-

Water may be ineffective but can be used to cool fire-exposed containers.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Application in Organic Synthesis: A Representative Protocol

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Reaction: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid.

Objective: To illustrate the formation of a biaryl structure, a common motif in pharmacologically active molecules.

Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, 10 mL).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere.

-

Stir the reaction vigorously for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid.

-

Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the palladium(0) catalyst.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its safe and effective use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. While detailed toxicological data are limited, the known hazards of flammability and irritation demand careful handling in a controlled laboratory environment. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely unlock the synthetic potential of this important chemical intermediate.

References

- StatPearls. (2023). Aromatic Hydrocarbon Toxicity: Benzene and Toluene.

- CORAL. (n.d.). A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica).

- JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.

- PubChem. (n.d.). This compound.

- GOV.UK. (2024). Toluene: toxicological overview.

- JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction.